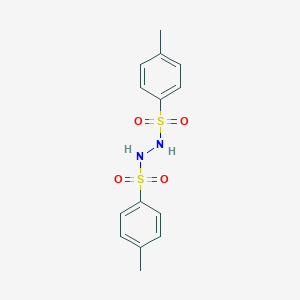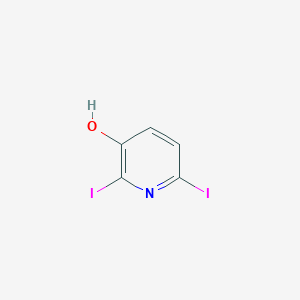
2,6-Piperidinedione, 3-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Piperidinedione, 3-methyl-3-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is a cyclic imide derivative. MPP has been studied for its potential application in various fields, including medicinal chemistry, material science, and biochemistry.
Wirkmechanismus
The mechanism of action of MPP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, MPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
MPP has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. The exact biochemical and physiological effects of MPP are still being studied, and more research is needed to fully understand its pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPP in lab experiments is its relatively simple synthesis method. MPP can be synthesized in large quantities, making it a cost-effective compound for research studies. However, one limitation of using MPP in lab experiments is its limited solubility in water. This can make it difficult to dissolve MPP in aqueous solutions, which may limit its application in certain research studies.
Zukünftige Richtungen
There are several future directions for the study of MPP. One potential direction is the development of new painkillers based on the structure of MPP. Another potential direction is the development of new materials based on the unique properties of MPP. Additionally, more research is needed to fully understand the pharmacological properties of MPP and its potential application in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of MPP involves the reaction of 3-methyl-3-phenylglutaric anhydride with ammonia in the presence of a catalyst. The reaction yields MPP as a white crystalline solid with a melting point of 168-170°C. The synthesis of MPP is relatively simple and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
MPP has been studied extensively for its potential application in medicinal chemistry. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. MPP has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In material science, MPP has been studied for its potential application in the development of new polymers. The unique properties of MPP make it an attractive candidate for the development of new materials with improved mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
14149-35-0 |
|---|---|
Produktname |
2,6-Piperidinedione, 3-methyl-3-phenyl- |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-methyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
MCJWXKGQUZKDIC-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






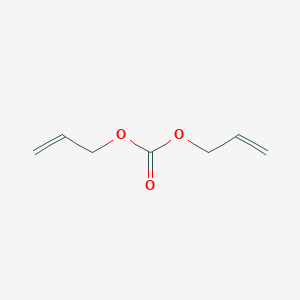
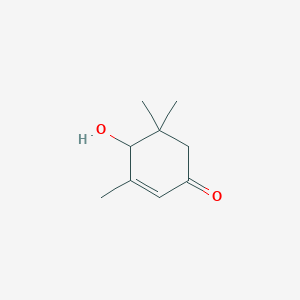
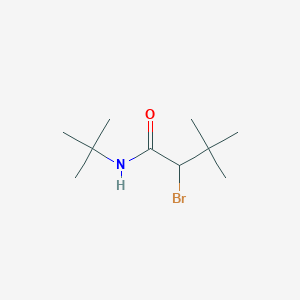
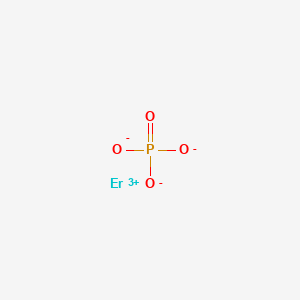

amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
